![molecular formula C12H10ClNO3 B011771 1-acetyl-6-chloro-1H-indol-3-yl acetate CAS No. 108761-33-7](/img/structure/B11771.png)
1-acetyl-6-chloro-1H-indol-3-yl acetate
Overview
Description
Synthesis Analysis
Several synthetic methods can yield this compound. One notable approach is the Fischer indole synthesis , which involves the reaction of a ketone (such as cyclohexanone) with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in the presence of a strong acid (e.g., methanesulfonic acid). This process leads to the formation of the tricyclic indole structure, which can subsequently be modified to obtain 1-acetyl-6-chloro-1H-indol-3-yl acetate .
Molecular Structure Analysis
The molecular structure of 1-acetyl-6-chloro-1H-indol-3-yl acetate consists of an indole ring fused with an acetate moiety. The chlorine atom is positioned at the 6-position of the indole ring. The acetyl group is attached to the nitrogen atom of the indole ring. The overall structure contributes to its biological activity and reactivity .
Physical and Chemical Properties
Scientific Research Applications
Multicomponent Reactions (MCRs)
“1-acetyl-6-chloro-1H-indol-3-yl acetate” plays a significant role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles . The indole derivatives, including this compound, serve as efficient precursors for generating biologically active structures like carbazole, triazole, and pyrazole derivatives.
Synthesis of Alkaloid Derivatives
Indole derivatives are prevalent in natural products and drugs, particularly alkaloids. They are crucial in cell biology and the synthesis of compounds for treating various disorders. The compound is instrumental in constructing indoles as moieties in selected alkaloids .
Antimicrobial Applications
The indole nucleus, part of “1-acetyl-6-chloro-1H-indol-3-yl acetate”, exhibits significant antimicrobial properties. It has been used to synthesize derivatives that are tested for their in vitro antimycobacterial activity against various strains of mycobacteria .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activities. Compounds like “1-acetyl-6-chloro-1H-indol-3-yl acetate” are used to create novel indolyl and oxochromenyl xanthenone derivatives, which have shown promise in molecular docking studies as anti-HIV-1 agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, the effects could be diverse depending on the specific activity and the target involved .
properties
IUPAC Name |
(1-acetyl-6-chloroindol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGAYIKCAZFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470835 | |
Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-6-chloro-1H-indol-3-yl acetate | |
CAS RN |
108761-33-7 | |
Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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